Methyl 4-methoxybutanoate
CAS No.: 29006-01-7
Cat. No.: VC1974880
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29006-01-7 |
---|---|
Molecular Formula | C6H12O3 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | methyl 4-methoxybutanoate |
Standard InChI | InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3 |
Standard InChI Key | VHDGWXQBVWAMJA-UHFFFAOYSA-N |
SMILES | COCCCC(=O)OC |
Canonical SMILES | COCCCC(=O)OC |
Introduction
Physical and Chemical Properties
Molecular Structure and Formula
Methyl 4-methoxybutanoate possesses the molecular formula C6H12O3, with a molecular weight of 132.15800 g/mol . Its structure consists of a butanoate chain with a methoxy group attached to the terminal carbon and a methyl ester group at the opposite end. This arrangement of atoms confers distinctive chemical properties that influence its behavior in various reactions and applications.
Physical Properties
The physical properties of methyl 4-methoxybutanoate are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 132.15800 g/mol |
Density | 0.961 g/cm³ |
Boiling Point | 155°C at 760 mmHg |
Flash Point | 48°C |
Refractive Index | 1.4 |
Vapor Pressure | 3.1 mmHg at 25°C |
Physical State | Colorless liquid |
These physical parameters are crucial for understanding the compound's behavior in laboratory and industrial settings, particularly for processes involving separation, purification, and storage .
Chemical Identifiers
For unambiguous identification in chemical databases and literature, methyl 4-methoxybutanoate is associated with several standardized identifiers:
Identifier | Value |
---|---|
CAS Number | 29006-01-7 |
SMILES | COCCCC(=O)OC |
InChI | InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3 |
InChIKey | VHDGWXQBVWAMJA-UHFFFAOYSA-N |
Synthesis Methods
Esterification Process
The primary synthetic route to methyl 4-methoxybutanoate involves the esterification of 4-methoxybutanoic acid with methanol in the presence of an acid catalyst. This reaction typically employs sulfuric acid as the catalyst and proceeds under reflux conditions to facilitate the formation of the ester bond:
4-methoxybutanoic acid + methanol → methyl 4-methoxybutanoate + water
The acid catalyst activates the carboxylic acid group, promoting nucleophilic attack by the alcohol oxygen and subsequent elimination of water. This reaction represents a classic Fischer esterification process, which is widely employed in the synthesis of various esters .
Industrial Production Methods
In industrial settings, the production of methyl 4-methoxybutanoate often utilizes continuous esterification processes for enhanced efficiency and scalability. These processes typically involve:
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Continuous feeding of 4-methoxybutanoic acid and methanol into a reactor containing an acid catalyst
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Maintenance of optimal temperature and pressure conditions to drive the reaction toward completion
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Subsequent distillation to separate the ester product from unreacted starting materials and byproducts
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Purification steps to achieve the desired product quality specifications
Alternative catalytic systems, such as ion-exchange resins or enzyme-based catalysts, may also be employed in industrial production to improve reaction selectivity, reduce environmental impact, or enhance product purity .
Chemical Reactivity
Oxidation Reactions
Methyl 4-methoxybutanoate can undergo various oxidation reactions depending on the oxidizing agent and reaction conditions employed. These transformations typically target either the methoxy group or the carbon chain, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate in acidic media, which can oxidize the compound to yield corresponding carboxylic acids or aldehydes depending on reaction conditions .
Reduction Reactions
Reduction of methyl 4-methoxybutanoate can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions primarily target the ester carbonyl group, resulting in the formation of 4-methoxybutanol. The selective reduction of the ester functionality without affecting the methoxy group demonstrates the chemoselectivity possible with this compound under appropriate conditions .
Substitution Reactions
Nucleophilic substitution reactions involving methyl 4-methoxybutanoate can occur at the ester carbonyl carbon, leading to the formation of various derivatives including other esters, amides, or thioesters. These transformations typically involve nucleophiles such as amines, alcohols, or thiols, often in the presence of a suitable base or catalyst. The products of these reactions depend on the specific nucleophile employed and the reaction conditions maintained .
Applications
Chemical Synthesis Applications
Methyl 4-methoxybutanoate serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups provide reactive sites for various transformations, making it useful in the synthesis of:
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Pharmaceutical intermediates and active pharmaceutical ingredients
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Agrochemical compounds
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Specialty chemicals with specific functional properties
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Modified esters with enhanced or tailored properties
The compound's relatively simple structure, combined with its functional group pattern, positions it as a versatile building block in synthetic organic chemistry .
Biological and Pharmaceutical Applications
In biological and pharmaceutical contexts, methyl 4-methoxybutanoate exhibits several important applications:
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It can serve as a substrate in enzymatic studies involving esterases and other hydrolytic enzymes, contributing to our understanding of metabolic pathways
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The compound has potential applications in drug delivery systems due to its ability to form biodegradable polymers
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Its derivatives may exhibit bioactive properties relevant to pharmaceutical development
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The compound can be incorporated into controlled-release formulations, leveraging its hydrolysis characteristics in biological systems
Industrial Applications
The industrial utility of methyl 4-methoxybutanoate extends to several sectors:
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Flavoring industry: Its pleasant organoleptic properties make it suitable as a flavoring agent
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Fragrance industry: The compound contributes aromatic qualities useful in perfumery and cosmetic formulations
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Polymer industry: It can serve as a monomer or modifier in polymer synthesis
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Specialty chemicals: Its functional properties make it valuable in various specialty chemical applications
Comparative Analysis
Structural Analogs
Comparing methyl 4-methoxybutanoate with structurally related compounds provides insight into the influence of specific structural elements on chemical and physical properties:
Compound | Structural Difference | Effect on Properties |
---|---|---|
Methyl butanoate | Lacks methoxy group | Lower boiling point (102.65°C vs. 155°C), different reactivity profile |
Ethyl 4-methoxybutanoate | Ethyl group instead of methyl | Slightly higher molecular weight, different hydrolysis rate |
Methyl 3-methoxybutanoate | Methoxy group on third carbon | Altered reactivity pattern due to positional isomerism |
Methyl 4-methoxy-2-methylbutanoate | Additional methyl group at C-2 | Higher molecular weight (146.19 g/mol), different steric properties |
This comparison demonstrates how subtle structural modifications can significantly influence a compound's physical properties and chemical behavior .
Reaction Kinetics
Studies on related compounds such as methyl butanoate provide insights into potential reaction kinetics for methyl 4-methoxybutanoate. For instance, the thermal decomposition of methyl butanoate has been investigated in the temperature range of 1229-1427 K, yielding first-order rate coefficients and identifying major decomposition products. Similar studies could elucidate the thermal stability and decomposition pathways of methyl 4-methoxybutanoate, which would be valuable for processing and storage considerations .
Analytical Characterization
Mass Spectrometry Data
Mass spectrometry provides crucial analytical data for the identification and characterization of methyl 4-methoxybutanoate. The predicted collision cross-section (CCS) values for various adducts of the compound are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 133.08592 | 126.7 |
[M+Na]+ | 155.06786 | 136.7 |
[M+NH4]+ | 150.11246 | 134.1 |
[M+K]+ | 171.04180 | 132.0 |
[M-H]- | 131.07136 | 125.4 |
[M+Na-2H]- | 153.05331 | 130.1 |
[M]+ | 132.07809 | 127.5 |
[M]- | 132.07919 | 127.5 |
These values are particularly valuable for ion mobility spectrometry and mass spectrometric analyses, facilitating the identification and quantification of the compound in complex mixtures .
Spectroscopic Properties
Spectroscopic techniques provide essential data for structural confirmation and purity assessment of methyl 4-methoxybutanoate:
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Infrared (IR) spectroscopy reveals characteristic absorption bands for the ester carbonyl (typically around 1730-1750 cm⁻¹) and ether C-O stretching (around 1050-1150 cm⁻¹)
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with distinct chemical shifts for the methoxy, methylene, and methyl ester protons
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UV-Visible spectroscopy typically shows limited absorption due to the absence of significant chromophores in the molecule
These spectroscopic data collectively enable comprehensive structural characterization and quality control of the compound .
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